molecular formula C6H10N4O2 B13283358 2-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid

2-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid

Cat. No.: B13283358
M. Wt: 170.17 g/mol
InChI Key: CSYASGBTZRLRSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid is an organic compound that features a triazole ring attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid typically involves the reaction of a suitable precursor with reagents that introduce the triazole ring and the amino group. One common method involves the use of aminoguanidine hydrochloride and succinic anhydride, followed by cyclization to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different hydrogenated products.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can produce a variety of alkylated or acylated compounds.

Scientific Research Applications

2-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The amino group can also participate in binding interactions, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid: Lacks the methyl group on the triazole ring.

    2-amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid: Features a different triazole isomer.

    2-amino-3-(1-methyl-1H-1,2,4-triazol-3-yl)propanoic acid: Has the triazole ring attached at a different position.

Uniqueness

2-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid is unique due to the specific positioning of the methyl group on the triazole ring, which can influence its chemical reactivity and binding interactions. This structural feature can lead to distinct biological activities and applications compared to its analogs.

Biological Activity

2-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid, commonly referred to as triazolealanine, is a non-proteinogenic amino acid characterized by the presence of a 1,2,4-triazole moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to synthesize available research findings on the biological activity of triazolealanine, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of triazolealanine typically involves the modification of alanine through the introduction of a 1,2,4-triazole group. Various methods have been reported for synthesizing triazole derivatives, including microwave-assisted methods and traditional organic synthesis techniques. For example, one study demonstrated the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using microwave irradiation, achieving high yields and purity .

Triazolealanine exhibits several biological activities attributed to its unique chemical structure. The presence of the triazole ring is significant in influencing its pharmacological properties:

  • Anticancer Activity : Research has indicated that compounds containing the triazole moiety can exhibit potent anticancer effects. For instance, derivatives with various substitutions on the triazole ring were evaluated for their anti-proliferative activity against liver carcinoma cell lines (HepG2), revealing IC50 values as low as 16.782 µg/mL for certain derivatives .
  • Inhibition of Microtubule Dynamics : Triazole derivatives have been identified as inhibitors of HSET (KIFC1), a motor protein involved in centrosome clustering during mitosis. These inhibitors induce multipolar spindle formation in centrosome-amplified cancer cells, leading to increased cell death .
  • Antidiabetic Potential : Some studies suggest that triazole-containing compounds may enhance insulin sensitivity and exhibit antidiabetic properties through mechanisms involving glucose metabolism regulation .

Structure-Activity Relationship (SAR)

The biological activity of triazolealanine and its derivatives is closely linked to their structural characteristics. The following points summarize key findings regarding SAR:

  • Substituent Effects : The presence of electronegative groups on the aromatic rings enhances anticancer activity. For example, compounds with chlorine substitutions showed significant antiproliferative effects .
  • Tautomerism : The tautomeric forms of triazole derivatives can influence their biological activity. Studies using NMR spectroscopy have shown that tautomeric equilibria affect the stability and reactivity of these compounds in biological systems .

Case Studies

Several case studies have highlighted the potential applications of triazolealanine in therapeutic contexts:

  • Cancer Treatment : A study investigating various triazole derivatives found that those with specific structural modifications exhibited selective cytotoxicity against cancer cells while sparing normal cells, suggesting a promising avenue for targeted cancer therapies .
  • Diabetes Management : Another research effort focused on the antidiabetic effects of thiazole-triazole hybrids demonstrated improved insulin sensitivity in vitro and in vivo models .

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

2-amino-3-(2-methyl-1,2,4-triazol-3-yl)propanoic acid

InChI

InChI=1S/C6H10N4O2/c1-10-5(8-3-9-10)2-4(7)6(11)12/h3-4H,2,7H2,1H3,(H,11,12)

InChI Key

CSYASGBTZRLRSE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.